molecular formula C12H18 B13948534 1-Ethyl-3-methyl-5-(propan-2-yl)benzene CAS No. 22582-99-6

1-Ethyl-3-methyl-5-(propan-2-yl)benzene

Cat. No.: B13948534
CAS No.: 22582-99-6
M. Wt: 162.27 g/mol
InChI Key: WJRBZQOLOBDJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound belongs to the class of aromatic hydrocarbons, specifically substituted benzenes, and is characterized by the presence of ethyl, methyl, and isopropyl groups attached to a benzene ring.

Preparation Methods

The synthesis of 1-ethyl-3-methyl-5-(propan-2-yl)benzene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives. This process typically includes the following steps :

    Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The acyl group is then reduced to an alkyl group using reagents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-3-methyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction :

    Electrophilic Aromatic Substitution: This compound can undergo reactions such as nitration, sulfonation, and halogenation

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into various alkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-methyl-5-(propan-2-yl)benzene has several scientific research applications across various fields :

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism by which 1-ethyl-3-methyl-5-(propan-2-yl)benzene exerts its effects involves interactions with molecular targets and pathways :

    Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where an electrophile attacks the electron-rich benzene ring, forming a sigma complex. This intermediate then loses a proton to restore aromaticity.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties. These reactions involve the transfer of electrons and changes in oxidation states.

Comparison with Similar Compounds

1-Ethyl-3-methyl-5-(propan-2-yl)benzene can be compared with other similar compounds, such as 1-ethyl-3-isopropyl-5-methylbenzene and 1-methyl-4-propan-2-ylbenzene :

    1-Ethyl-3-isopropyl-5-methylbenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.

    1-Methyl-4-propan-2-ylbenzene: This compound has a methyl and isopropyl group attached to the benzene ring but lacks the ethyl group.

The uniqueness of this compound lies in its specific arrangement of substituents, which influences its chemical reactivity and applications.

Properties

CAS No.

22582-99-6

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-ethyl-3-methyl-5-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-5-11-6-10(4)7-12(8-11)9(2)3/h6-9H,5H2,1-4H3

InChI Key

WJRBZQOLOBDJTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.